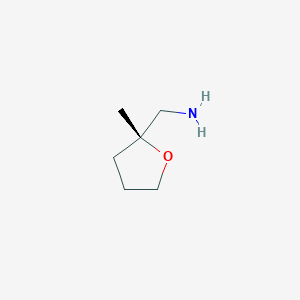![molecular formula C9H15NO2S B13888910 4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its spiro ring system. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one typically involves the formation of the spiro ring system through a series of organic reactions. One common method includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
科学研究应用
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3, an enzyme involved in RNA modification.
1,3-Dioxane-1,3-dithiane Spiranes: Exhibits similar spiro ring systems with different heteroatoms.
Uniqueness
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties compared to other spiro compounds .
属性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H15NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
InChI 键 |
LYRDZMYWHLJNGF-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC12CC(CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


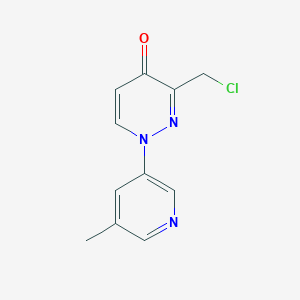
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
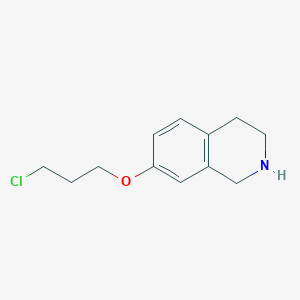
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
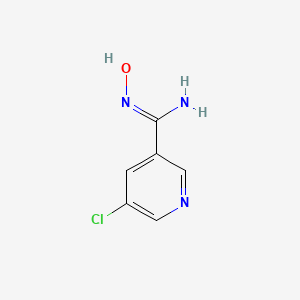
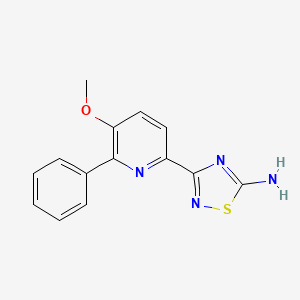
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)

